

# Cyanine5 alkyne fluorescence spectrum

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## Compound of Interest

Compound Name: Cyanine5 alkyne

Cat. No.: B606867

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An In-depth Technical Guide to the **Cyanine5 Alkyne** Fluorescence Spectrum

## Introduction

Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye belonging to the cyanine family.[1] Its alkyne derivative, **Cyanine5 alkyne**, is a crucial tool for biological research, enabling the stable labeling of various molecules through a copper-catalyzed click reaction (CuAAC) with azide-functionalized targets.[2][3][4] This technical guide provides a comprehensive overview of the spectral properties of **Cyanine5 alkyne**, detailed experimental protocols for its use, and a summary of its key photophysical parameters for researchers, scientists, and drug development professionals.

The Cy5 alkyne fluorophore is characterized by its high molar extinction coefficient, good quantum yield, and excellent photostability.[5] Its fluorescence emission occurs in a spectral region where autofluorescence from biological specimens is minimal, making it an ideal choice for high-sensitivity imaging applications. The dye is water-soluble and its fluorescence is stable across a broad pH range from 4 to 10.

## Core Photophysical Properties

The fluorescence characteristics of **Cyanine5 alkyne** are central to its application. The dye absorbs light most efficiently in the red region of the visible spectrum and emits in the far-red region. The specific excitation and emission maxima can vary slightly depending on the solvent environment and conjugation state.

- **Excitation and Emission:** The maximal absorbance (excitation) for Cy5 alkyne is typically observed between 646 nm and 651 nm. It is ideally suited for excitation by common laser lines, such as the 633 nm HeNe laser or the 647 nm Krypton-Argon laser. The fluorescence emission maximum is consistently reported at approximately 662 nm to 671 nm.
- **Molar Extinction Coefficient:** Cy5 alkyne exhibits a very high molar extinction coefficient, typically around  $250,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ . This high value indicates a strong ability to absorb photons, contributing to the dye's exceptional brightness.
- **Fluorescence Quantum Yield:** The quantum yield ( $\Phi$ ), which represents the efficiency of converting absorbed photons into emitted fluorescent light, is reported to be approximately 0.2.
- **Fluorescence Lifetime:** The fluorescence lifetime ( $\tau$ ) of Cy5, the average time it remains in the excited state before returning to the ground state, has been measured at approximately 0.93 ns in phosphate-buffered saline (PBS).

## Data Presentation: Photophysical Properties of Cyanine5 Alkyne

The quantitative data for **Cyanine5 alkyne** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	646 - 651 nm	
Emission Maximum ( $\lambda_{em}$ )	662 - 680 nm	
Molar Extinction Coefficient ( $\epsilon$ )	250,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	
Fluorescence Quantum Yield ( $\Phi$ )	0.2	
Fluorescence Lifetime ( $\tau$ )	~0.93 ns	
Recommended Laser Lines	633 nm, 635 nm, 647 nm	
Molecular Weight	~787.96 g/mol (protonated)	
Solubility	Water, DMSO, DMF	
pH Sensitivity	Insensitive from pH 4 to 10	

## Experimental Protocols

### Protocol 1: Measurement of Fluorescence Spectrum

This protocol outlines the general procedure for measuring the excitation and emission spectra of **Cyanine5 alkyne**.

Materials:

- **Cyanine5 alkyne**
- Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO)
- Fluorometer with excitation and emission monochromators
- Quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **Cyanine5 alkyne** (e.g., 1 mM) in a suitable solvent like DMSO. Protect the solution from light.

- Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., PBS, pH 7.4) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
- Excitation Spectrum Measurement:
  - Set the emission monochromator to the expected emission maximum (~670 nm).
  - Scan the excitation monochromator across a range of wavelengths (e.g., 550 nm to 660 nm).
  - Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum.
- Emission Spectrum Measurement:
  - Set the excitation monochromator to the determined excitation maximum (e.g., ~649 nm).
  - Scan the emission monochromator across a range of wavelengths (e.g., 655 nm to 750 nm).
  - Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.

## Protocol 2: Labeling of Azide-Modified Biomolecules via CuAAC (Click Chemistry)

This protocol describes the conjugation of **Cyanine5 alkyne** to a biomolecule containing an azide group.

Materials:

- Azide-modified biomolecule (e.g., protein, oligo)
- **Cyanine5 alkyne**
- Copper(II) sulfate ( $\text{CuSO}_4$ )

- Reducing agent (e.g., Sodium Ascorbate, THPTA)
- Copper ligand (e.g., TBTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO

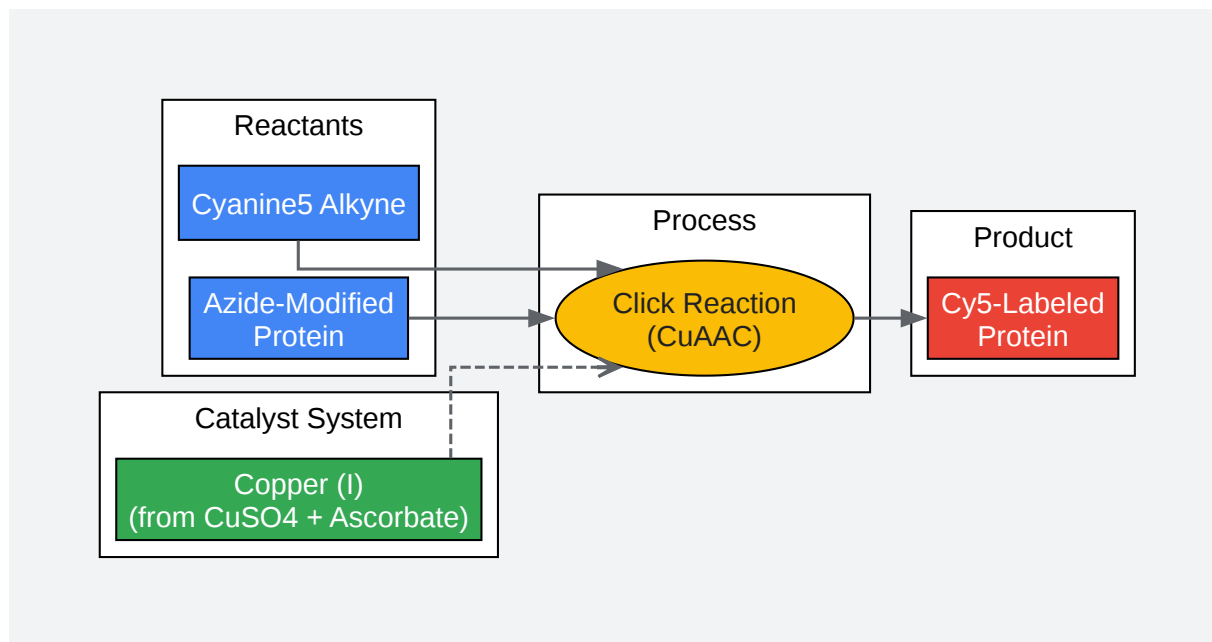
#### Procedure:

- Prepare Reagents:
  - Dissolve the azide-modified biomolecule in the reaction buffer.
  - Prepare a 10 mM stock solution of **Cyanine5 alkyne** in DMSO.
  - Prepare a 50 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be prepared fresh).
- Labeling Reaction:
  - In a microcentrifuge tube, combine the azide-modified biomolecule with the **Cyanine5 alkyne** solution. A 5-10 fold molar excess of the dye is typically used.
  - Add the CuSO<sub>4</sub> and Sodium Ascorbate to the reaction mixture to initiate the click reaction. The final concentration is typically 1 mM for both.
  - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification:
  - Remove the unreacted dye and catalyst from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for labeling an azide-modified protein with **Cyanine5 alkyne** using the Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) reaction.



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Caption: Workflow for CuAAC-mediated protein labeling.

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